molecular formula C10H10ClN3OS B1269460 5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 725221-36-3

5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1269460
CAS No.: 725221-36-3
M. Wt: 255.72 g/mol
InChI Key: GRAGFJHCOHGUHJ-UHFFFAOYSA-N
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Description

5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of the triazole ring and the chlorophenoxy group imparts unique chemical properties to this compound, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-chlorophenol with ethyl 2-chloroacetate to form an intermediate, which is then reacted with thiosemicarbazide under basic conditions to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted triazoles.

Scientific Research Applications

5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the growth of microorganisms by interfering with their metabolic processes. The triazole ring is known to bind to enzymes and proteins, disrupting their normal function and leading to cell death. Additionally, the chlorophenoxy group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol exhibits unique properties due to the presence of the methyl group on the triazole ring. This structural feature enhances its stability and reactivity, making it more effective in various applications. Additionally, the specific arrangement of functional groups in this compound contributes to its distinct chemical behavior and biological activity .

Properties

IUPAC Name

3-[(2-chlorophenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3OS/c1-14-9(12-13-10(14)16)6-15-8-5-3-2-4-7(8)11/h2-5H,6H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAGFJHCOHGUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)COC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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